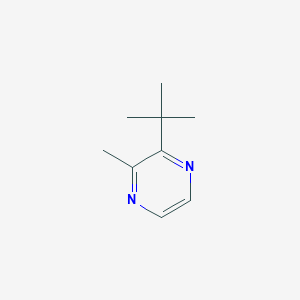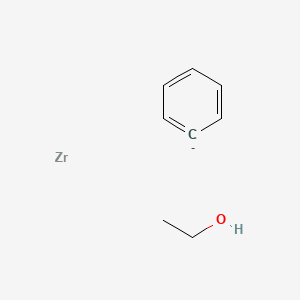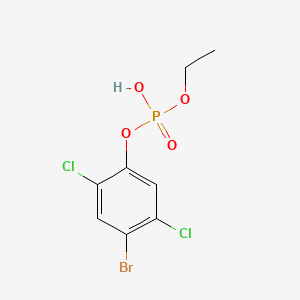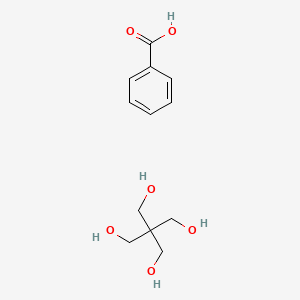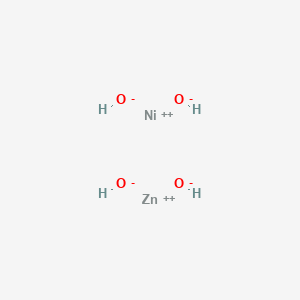
Nickel(2+) zinc hydroxide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) zinc hydroxide (1/1/4) is a compound that consists of nickel, zinc, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) zinc hydroxide (1/1/4) can be synthesized through various methods, including chemical precipitation and hydrothermal synthesis. One common method involves dissolving nickel and zinc salts in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at elevated temperatures to ensure complete precipitation and crystallization .
Industrial Production Methods: In industrial settings, the production of nickel(2+) zinc hydroxide (1/1/4) often involves large-scale chemical precipitation processes. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) zinc hydroxide (1/1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form soluble nickel and zinc salts, releasing water in the process .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel(III) and zinc(II) compounds, while reduction reactions typically yield nickel(II) and zinc(II) products .
Scientific Research Applications
Nickel(2+) zinc hydroxide (1/1/4) has a wide range of applications in scientific research:
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as high surface area and enhanced conductivity.
Biology and Medicine:
Mechanism of Action
The mechanism by which nickel(2+) zinc hydroxide (1/1/4) exerts its effects involves several molecular targets and pathways:
Electrochemical Reactions: In energy storage applications, the compound undergoes redox reactions, facilitating the storage and release of electrical energy.
Catalytic Activity: The compound’s catalytic activity is attributed to its ability to adsorb and activate reactant molecules on its surface, thereby lowering the activation energy of chemical reactions.
Antimicrobial Action: The antimicrobial properties are believed to result from the release of nickel and zinc ions, which can disrupt microbial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
Nickel(2+) zinc hydroxide (1/1/4) can be compared with other similar compounds, such as:
Nickel(II) Hydroxide (Ni(OH)2): This compound is commonly used in NiMH batteries and has similar electrochemical properties but lacks the synergistic effects provided by the presence of zinc.
Zinc Hydroxide (Zn(OH)2): Zinc hydroxide is used in various applications, including as a precursor for zinc oxide synthesis.
Nickel-Zinc Alloys: These alloys are used in corrosion-resistant coatings and have different mechanical and chemical properties compared to the hydroxide compound.
Properties
CAS No. |
50808-89-4 |
|---|---|
Molecular Formula |
H4NiO4Zn |
Molecular Weight |
192.1 g/mol |
IUPAC Name |
zinc;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Ni.4H2O.Zn/h;4*1H2;/q+2;;;;;+2/p-4 |
InChI Key |
FQGXNCRXCKAZLZ-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ni+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
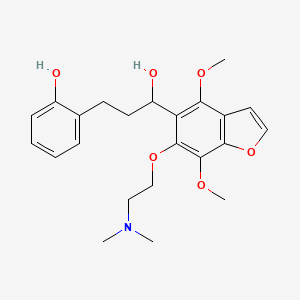


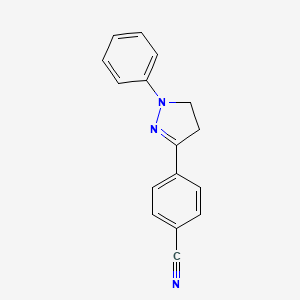

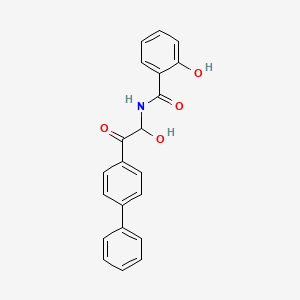

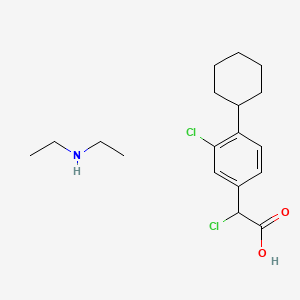
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
